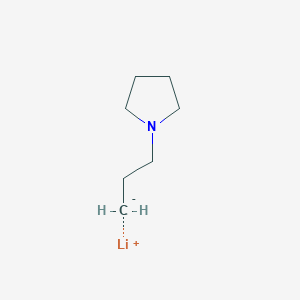

lithium;1-propylpyrrolidine

Description

Overview of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a class of organometallic compounds characterized by a carbon-lithium (C-Li) bond. wikipedia.org They are pivotal in modern organic synthesis due to their potent reactivity as both strong bases and effective nucleophiles. wikipedia.orgnumberanalytics.com This reactivity stems from the highly polar nature of the C-Li bond, a result of the large electronegativity difference between carbon and lithium, which imparts significant carbanionic character to the carbon atom. wikipedia.orgnumberanalytics.com

The formation of organolithium reagents typically involves the reaction of an organic halide with lithium metal. numberanalytics.com In contemporary laboratory settings, however, they are more frequently prepared via metal-halogen exchange from commercially available alkyllithiums like n-butyllithium. masterorganicchemistry.com The stability and selectivity of these reagents are influenced by several factors, including the nature of the organic group and the solvent used, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being common choices for stabilization. numberanalytics.com

Their applications are vast and critical, ranging from initiating anionic polymerization to produce elastomers, to serving as key intermediates in the synthesis of complex molecules. wikipedia.org They are particularly instrumental in the pharmaceutical industry for creating intricate natural products and heterocyclic compounds. numberanalytics.com Organolithium reagents facilitate a wide array of transformations, including nucleophilic additions to carbonyl groups and SN2-type reactions with alkyl or allylic halides. wikipedia.org

Classification and Significance of Lithium Amides

Within the broad category of organolithium compounds, lithium amides are a distinct subclass with the general formula LiNR₂, representing the lithium salts of amines. wikipedia.org These compounds are formed by the deprotonation of a primary or secondary amine. Well-known examples that are widely used in synthesis include lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS). wikipedia.org

The primary significance of lithium amides lies in their character as exceptionally strong bases that possess relatively weak nucleophilicity, especially when the nitrogen atom is sterically hindered. rsc.org This combination is highly desirable in organic synthesis, as it allows for the selective deprotonation of weakly acidic C-H bonds to form carbanions (e.g., enolates from carbonyl compounds) without the complication of competing nucleophilic addition reactions. rsc.orgfishersci.fr

The reactivity of lithium amides is also governed by their structure in solution, where they often exist as aggregates (such as dimers or oligomers). wikipedia.orgrsc.org This aggregation is influenced by the solvent, temperature, and the specific structure of the amide. rsc.org Understanding and controlling this equilibrium between monomeric and aggregated forms is crucial for modulating their reactivity and achieving desired outcomes in chemical reactions. rsc.orgresearchgate.net Recent research has also explored their use in sustainable chemistry, demonstrating ultrafast amidation of esters even at room temperature in air when using specific solvents. nih.govrsc.org

Historical Development of Pyrrolidine-Derived Lithium Reagents

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a structural motif present in numerous natural products, most notably the amino acid proline. jyu.fi This natural abundance has made pyrrolidine derivatives, including proline and 4-hydroxyproline, common starting materials for the synthesis of new chemical entities. nih.gov

A significant area of development has been the creation of chiral lithium amides derived from pyrrolidine. These reagents have become powerful tools in asymmetric synthesis, where they function not only as a base but also as a source of chirality to produce optically active products with high enantioselectivity. researchgate.net Research has demonstrated their effectiveness in reactions such as the enantioselective deprotonation of meso-epoxides to yield chiral allylic alcohols and in asymmetric conjugate additions. researchgate.net

The structural properties of these complex reagents in solution have been a subject of detailed investigation. Advanced spectroscopic techniques, particularly high-field ¹H, ¹³C, and ⁶Li NMR spectroscopy, have been employed to elucidate the solution-state structures of chiral pyrrolidine-derived lithium amides and their complexes. acs.org For instance, studies on N,N'-disubstituted-3-aminopyrrolidine lithium amides have revealed how their conformation and aggregation influence their role in asymmetric reactions, providing models to understand the origins of stereochemical control. acs.org

Scope and Academic Research Trajectories for Lithium 1-Propylpyrrolidine (B8136157) and Related Amides

Lithium;1-propylpyrrolidine, also known as lithium 1-propylpyrrolidinide, is the lithium amide derived from the secondary amine 1-propylpyrrolidine. While specific, in-depth academic studies focusing solely on this compound are not abundant, its chemical behavior can be understood from the established principles of lithium amides. Its parent amine, 1-propylpyrrolidine, is utilized as a precursor and building block in the synthesis of more complex organic, pharmaceutical, and agricultural chemicals. lookchem.com The synthesis of 1-propylpyrrolidine itself has been achieved through methods such as the alkylation of the reduction product of 2-pyrrolidone tandfonline.com or the reaction of tetrahydrofuran with propylamine (B44156) over zeolite catalysts. researchgate.net

Current academic research involving the pyrrolidine scaffold is diverse. One major trajectory continues to be the application of chiral pyrrolidine-derived lithium amides in asymmetric catalysis, building on the historical development in this area. researchgate.netjyu.fi

A distinct and rapidly expanding field of research involves pyrrolidinium-based ionic liquids for applications in energy storage, particularly as electrolytes in lithium batteries. rsc.org Compounds like N-propyl-N-methylpyrrolidinium salts are investigated for their electrochemical stability and ability to form a stable solid-electrolyte interphase (SEI) on lithium anodes, which is critical for developing long-lived and safer batteries. researchgate.netnih.gov These pyrrolidinium (B1226570) cations are valued for their stability against reduction compared to other ammonium (B1175870) ions. researchgate.net While this research focuses on the pyrrolidinium cation rather than the amide, it highlights the broad utility and academic interest in the N-propylpyrrolidine structural unit.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 209900-12-9 | chemsrc.com |

| Molecular Formula | C₇H₁₄LiN | chemsrc.com |

| Molecular Weight | 119.134 g/mol | chemsrc.com |

| Exact Mass | 119.12900 | chemsrc.com |

| PSA (Polar Surface Area) | 3.24 Ų | chemsrc.com |

| LogP | 1.24430 | chemsrc.com |

Table 2: Common Lithium Amide Bases in Organic Synthesis

| Compound Name | Abbreviation | Common Application |

|---|---|---|

| Lithium diisopropylamide | LDA | Widely used non-nucleophilic base for enolate formation. wikipedia.org |

| Lithium tetramethylpiperidide | LiTMP | A sterically hindered base, often used when LDA gives side reactions. wikipedia.org |

| Lithium hexamethyldisilazide | LiHMDS | A strong, non-nucleophilic base, soluble in a wide range of solvents. wikipedia.org |

| Lithium pyrrolidinide | | Used in various deprotonation and directed metallation reactions. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

209900-12-9 |

|---|---|

Molecular Formula |

C7H14LiN |

Molecular Weight |

119.2 g/mol |

IUPAC Name |

lithium;1-propylpyrrolidine |

InChI |

InChI=1S/C7H14N.Li/c1-2-5-8-6-3-4-7-8;/h1-7H2;/q-1;+1 |

InChI Key |

OERWYZWXDCFFJF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]CCN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propylpyrrolidinyl Lithium and Analogous Derivatives

Direct Lithiation Routes: Principles and Reaction Conditions

Direct lithiation, also known as metalation, is a fundamental method for the generation of organolithium compounds. wikipedia.org This process involves the direct abstraction of a proton from a C-H bond by a strong organolithium base. The position of lithiation is influenced by the acidity of the proton and the presence of any directing groups on the substrate. harvard.edumt.com For N-alkylpyrrolidines, the protons on the carbon atoms adjacent to the nitrogen are the most acidic and, therefore, the most susceptible to deprotonation.

The direct reaction of N-propylpyrrolidine with a strong organolithium base is a common method for the synthesis of N-propylpyrrolidinyl lithium. The choice of the organolithium base is critical and is typically guided by its basicity and steric hindrance. Commonly employed bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). uwindsor.canih.gov The relative basicity of these reagents generally follows the trend: t-BuLi > s-BuLi > n-BuLi. uwindsor.ca

The reaction is typically carried out in an inert, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, often -78 °C, to control the reactivity and prevent undesired side reactions. mt.comuniurb.it The addition of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly enhance the rate and efficiency of the lithiation. uniurb.itacs.org TMEDA breaks down the oligomeric aggregates of the organolithium reagent, leading to more reactive monomeric species. acs.org

The general reaction scheme for the direct lithiation of N-propylpyrrolidine is as follows:

Table 1: Reaction Conditions for Direct Lithiation of N-Alkylpyrrolidines

| Substrate | Organolithium Base | Additive | Solvent | Temperature (°C) | Reference |

| N-Boc-pyrrolidine | s-BuLi | (-)-sparteine (B7772259) | Et₂O | -78 | nih.gov |

| N-Boc-2-phenylpiperidine | n-BuLi | TMEDA | THF | -78 | uniurb.it |

| N-Boc-pyrrolidine | s-BuLi | TMEDA | Et₂O | -78 | Current time information in Bangalore, IN. |

An alternative to using pre-formed organolithium bases is the direct reaction of a suitable precursor with lithium metal. This method is particularly useful for the synthesis of organolithium reagents from organic halides. While less common for the direct deprotonation of amines, lithium metal can be employed in reductive processes to generate lithiated species. For instance, lithium metal can react with organic halides to form the corresponding organolithium compound. uwindsor.ca

In the context of generating N-lithiated species, lithium metal is more frequently used in the preparation of lithium amides from the corresponding amine and lithium metal, often in the presence of a catalyst or under specific conditions like in liquid ammonia. qut.edu.au However, for the direct formation of a C-lithiated pyrrolidine (B122466) from N-propylpyrrolidine, this method is not the primary choice. Instead, the reaction of lithium metal with a halogenated derivative of N-propylpyrrolidine would be a more plausible, albeit indirect, route.

The interaction of lithium metal with electrolytes containing pyrrolidinium (B1226570) salts is also a subject of study, particularly in the context of battery chemistry, where the formation of a solid-electrolyte interphase (SEI) is observed. researchgate.netnsf.gov This highlights the reactivity of lithium metal with pyrrolidine-based structures.

Transmetalation Approaches for Enhanced Selectivity

A common approach involves the reaction of an organotin precursor, such as an N-propyl-2-(tributylstannyl)pyrrolidine, with an organolithium reagent like n-butyllithium. ua.esgoogle.com This tin-lithium exchange is typically fast and proceeds with high yield, offering a clean route to the lithiated pyrrolidine. The stereochemistry of the resulting organolithium compound is often retained from the organostannane precursor. google.com

Another important application of transmetalation is in the subsequent reactions of the initially formed lithiated species. For example, N-Boc-2-lithiopyrrolidine can be transmetalated with zinc chloride (ZnCl₂) to form the corresponding organozinc reagent. Current time information in Bangalore, IN. This organozinc species can then participate in copper-catalyzed allylation or palladium-catalyzed arylation reactions, providing access to a wide range of 2-substituted pyrrolidines. nih.govCurrent time information in Bangalore, IN. This two-step process of lithiation followed by transmetalation allows for a broader scope of electrophiles to be used.

Table 2: Examples of Transmetalation Reactions Involving Lithiated Pyrrolidines

| Lithiated Species | Transmetalating Agent | Subsequent Reaction | Product Type | Reference |

| N-Boc-2-lithiopyrrolidine | ZnCl₂ | CuCN-mediated allylation | 2-allyl-N-Boc-pyrrolidine | Current time information in Bangalore, IN. |

| N-Boc-2-lithiopyrrolidine | ZnCl₂ | Pd-catalyzed arylation | 2-aryl-N-Boc-pyrrolidine | nih.gov |

| N-Propyl-2-(tributylstannyl)pyrrolidine | n-BuLi | N/A | N-Propyl-2-lithiopyrrolidine | ua.esgoogle.com |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for organolithium compounds. A primary focus is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. acs.org Traditional solvents for organolithium reactions, such as diethyl ether and THF, pose safety and environmental risks.

Recent research has explored the use of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have more favorable environmental profiles. acs.orgnih.gov These solvents have been successfully employed in organolithium reactions, including the formation of lithium amides, sometimes even under ambient temperature and in the presence of air and moisture, which challenges the traditional requirements for strictly inert conditions. acs.org

Another innovative approach is the use of deep eutectic solvents (DESs), which are mixtures of a quaternary ammonium (B1175870) salt and a hydrogen-bond donor. Current time information in Bangalore, IN.osti.gov These solvents are often biodegradable, non-toxic, and non-flammable. Remarkably, chemoselective additions of organolithium reagents to various substrates have been achieved in DESs at room temperature and in the presence of air. osti.gov This represents a significant step towards making organolithium chemistry more sustainable.

Purification and Handling Techniques for Air-Sensitive Reagents

Organolithium reagents, including N-propylpyrrolidinyl lithium, are highly reactive and sensitive to air and moisture. uwindsor.ca Therefore, their purification and handling require specialized techniques to maintain their integrity and ensure safety.

These reagents are typically handled under an inert atmosphere of nitrogen or argon using Schlenk lines or in a glovebox. uwindsor.ca Glassware must be rigorously dried, usually by oven-drying or flame-drying under vacuum, to remove any adsorbed water.

Purification of lithium amides, a class of compounds related to N-lithiated pyrrolidines, can be achieved by methods such as recrystallization from a suitable solvent or by more specialized techniques like sublimation or dripping a molten amide through a perforated crucible under a stream of ammonia. qut.edu.au The purity of organolithium solutions is often determined by titration methods before use. acs.org

For handling and transferring these air-sensitive reagents, specialized equipment such as gas-tight syringes and cannulas are used. Proper personal protective equipment, including safety glasses, lab coats, and appropriate gloves, is essential to prevent contact with these corrosive and often pyrophoric substances.

Mechanistic Investigations of N Propylpyrrolidinyl Lithium Reactivity

Fundamental Principles of Lithium Amide Reactivity: Basicity vs. Nucleophilicity

The chemical behavior of lithium amides like lithium;1-propylpyrrolidine (B8136157) is characterized by a duality of function: basicity and nucleophilicity. Both involve the donation of an electron pair, but the distinction lies in the electrophile that is attacked. masterorganicchemistry.comquora.com

Basicity refers to the ability of a molecule to donate a lone pair of electrons to a proton (H+). quora.com It is a thermodynamic concept, often quantified by the pKa of the conjugate acid. Lithium amides are exceptionally strong bases due to the high negative charge density on the nitrogen atom. nih.gov For instance, the conjugate acid of the related lithium diisopropylamide (LDA), diisopropylamine, has a pKa of approximately 36, making LDA capable of deprotonating very weak carbon acids like hydrocarbons. libretexts.org

Nucleophilicity describes the rate at which a molecule donates its electron pair to an electrophilic atom other than a proton, most commonly a carbon atom. masterorganicchemistry.com This is a kinetic phenomenon. quora.com

For lithium amides, there is a significant divergence between their basicity and nucleophilicity. While they are among the strongest bases used in organic chemistry, their effectiveness as nucleophiles is often diminished by steric hindrance. nih.govmasterorganicchemistry.com The bulky alkyl groups surrounding the nitrogen atom—in this case, a propyl group and the pyrrolidine (B122466) ring—impede the approach to a sterically encumbered electrophilic carbon center. This combination of high basicity and low nucleophilicity makes reagents like lithium;1-propylpyrrolidine highly valuable for reactions where deprotonation is the desired outcome, without competing nucleophilic addition side reactions. nih.gov

Deprotonation Mechanisms: Kinetic vs. Thermodynamic Control

As a strong, non-nucleophilic base, this compound is ideally suited for the deprotonation of carbon acids. wikipedia.org When a substrate possesses multiple acidic protons, the regioselectivity of the deprotonation can be directed by reaction conditions to favor either the kinetic or the thermodynamic product. wikipedia.org

Kinetic Control : Under conditions of low temperature (e.g., -78 °C) and short reaction times, the product that is formed fastest is favored. wikipedia.orgyoutube.com For deprotonation reactions, this corresponds to the removal of the most sterically accessible proton, as this pathway has the lowest activation energy. masterorganicchemistry.commasterorganicchemistry.com The use of a bulky base like this compound further enhances this selectivity, as it will react more rapidly at the less hindered site. masterorganicchemistry.com The resulting organolithium species is known as the kinetic product.

Thermodynamic Control : If the reaction is allowed to proceed at higher temperatures for a longer duration, an equilibrium can be established between the substrate and the various possible deprotonated products. wikipedia.orgmasterorganicchemistry.com Under these conditions, the final product distribution will reflect the relative thermodynamic stabilities of the organolithium intermediates. The most stable product, typically the one where the resulting carbanion is more substituted or better stabilized by resonance, will predominate. wikipedia.orgmasterorganicchemistry.com This is the thermodynamic product.

| Control Type | Governing Factor | Typical Conditions | Proton Removed | Resulting Product |

|---|---|---|---|---|

| Kinetic | Rate of reaction (lowest activation energy) masterorganicchemistry.comlibretexts.org | Low temperature (-78 °C), strong and bulky base (e.g., LDA), short reaction time. wikipedia.orgmasterorganicchemistry.com | Most sterically accessible. masterorganicchemistry.com | Less substituted, less stable intermediate. masterorganicchemistry.com |

| Thermodynamic | Product stability (lowest Gibbs free energy) masterorganicchemistry.com | Higher temperature (e.g., 0 °C to room temp.), smaller/less hindered base, longer reaction time. wikipedia.org | Proton removal leads to the most stable carbanion. wikipedia.org | More substituted, more stable intermediate. masterorganicchemistry.com |

A primary application of lithium amides is the formation of enolates from carbonyl compounds. wikipedia.org The protons on the α-carbon (the carbon adjacent to the carbonyl) are acidic and can be removed by a strong base. wikipedia.org In the case of an unsymmetrical ketone with two different α-carbons, this compound can be used to generate a specific enolate under kinetic control. masterorganicchemistry.com

By using this compound at low temperatures (-78 °C), the kinetic enolate is formed by deprotonating the less sterically hindered α-carbon. masterorganicchemistry.com This reaction is essentially irreversible due to the large difference in pKa between the carbonyl compound and the conjugate acid of the lithium amide. makingmolecules.com This pre-formation of a specific enolate is crucial for directing subsequent alkylation or aldol (B89426) reactions to a single position, avoiding a mixture of products. libretexts.org These lithium enolates are widely used as nucleophiles in reactions that form new carbon-carbon bonds. wikipedia.org

Beyond carbonyl chemistry, lithium amides are powerful reagents for the deprotonation of less acidic C-H bonds, a process known as metalation. mt.com A particularly important variant is Directed Ortho-Metalation (DoM), which allows for the highly regioselective functionalization of aromatic rings. researchgate.netunblog.frwikipedia.org

In a DoM reaction, a substituent on the aromatic ring, known as a directing metalation group (DMG), coordinates to the lithium ion of the amide base. wikipedia.orgbaranlab.org This interaction brings the base into close proximity with the C-H bond at the ortho-position, facilitating its removal. wikipedia.org This process, driven by a complex-induced proximity effect (CIPE), dramatically increases the rate and selectivity of deprotonation at that specific site over other potentially acidic protons on the ring or elsewhere on the molecule. baranlab.org Common DMGs include amides, carbamates, methoxy (B1213986) ethers, and tertiary amines. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to install a new substituent exclusively at the ortho-position. researchgate.netwikipedia.org

Nucleophilic Addition Mechanisms

While lithium amides themselves are generally poor nucleophiles, the organolithium compounds generated through their deprotonation reactions are potent nucleophiles. wikipedia.orgmt.com These newly formed carbanionic species can engage in a variety of nucleophilic addition reactions, creating new carbon-carbon bonds.

Carbolithiation is the nucleophilic addition of an organolithium reagent's carbon-lithium bond across an unsaturated carbon-carbon bond (an alkene or alkyne). wikipedia.orgnih.gov This reaction is a powerful method for carbon-carbon bond formation as it generates a new organolithium species, which can then react further with an electrophile. rsc.org

The mechanism involves the attack of the nucleophilic carbon of the organolithium (generated, for example, by DoM) on one of the carbons of the double or triple bond. nih.gov This process forms a new C-C single bond and transfers the lithium atom to the adjacent carbon, resulting in a new, more complex organolithium intermediate. rsc.org Intramolecular carbolithiation reactions are particularly useful, where an organolithium and an alkene moiety within the same molecule react to form cyclic structures with high stereochemical control. wikipedia.orgnih.gov

The principle of carbolithiation extends to the general addition of organolithium reagents to various unsaturated systems. The high polarity of the C-Li bond renders the carbon atom strongly nucleophilic and basic, allowing it to add to the electron-rich pi systems of alkenes and alkynes. wikipedia.orgfiveable.me

For these additions to occur with non-activated alkenes or alkynes, a highly reactive organolithium is required. The reaction proceeds via a syn-addition pathway, where the carbon and lithium add to the same face of the multiple bond. nih.gov A significant challenge in intermolecular carbolithiation is preventing polymerization, where the newly formed organolithium intermediate adds to another molecule of the starting alkene. rsc.org However, by controlling stoichiometry and reaction conditions, or by using substrates with coordinating groups that stabilize the product, this reaction can be a highly effective synthetic tool. rsc.org

Lithium-Halogen Exchange Pathways and Stereochemical Implications

The lithium-halogen exchange is a fundamental and widely utilized reaction in organic synthesis for the preparation of organolithium reagents. wikipedia.orgnih.govharvard.eduresearchgate.net The reaction involves the exchange of a lithium atom from an organolithium compound with a halogen atom of an organic halide. This process is generally a fast and kinetically controlled reaction. wikipedia.org

The prevailing mechanism for the lithium-halogen exchange involves the formation of an "ate-complex" intermediate. wikipedia.orgnih.govresearchgate.net In this pathway, the organolithium reagent, acting as a nucleophile, attacks the halogen atom of the organic halide. This forms a transient, hypervalent halogen species, the ate-complex, which then collapses to the new organolithium species and the corresponding organic halide. The rate of exchange is influenced by the stability of the carbanionic character developing on the organic halide, following the general trend of sp > sp2 > sp3 hybridization. wikipedia.org For alkyl halides, the reactivity trend is typically Iodine > Bromine > Chlorine, with fluorides being generally unreactive. wikipedia.org

The stereochemical outcome of lithium-halogen exchange reactions is a critical consideration in asymmetric synthesis. While studies on N-propylpyrrolidinyl lithium are not explicitly detailed, research on related systems provides significant insights. For instance, lithium-halogen exchange involving vinyl halides is known to proceed with retention of the double bond's stereochemistry. wikipedia.org However, the stereochemical integrity of lithiated intermediates alpha to a nitrogen atom, such as in N-lithiated pyrrolidines, can be variable.

Mechanistic studies on the asymmetric lithiation of N-thiopivaloyl azetidine (B1206935) and pyrrolidine have shown that the resulting lithiated intermediates can be configurationally unstable at -78 °C. rsc.org This instability implies that the reaction may proceed through a dynamic resolution of diastereomeric lithiated intermediates, where the final stereochemical outcome is determined by the relative rates of trapping of these rapidly equilibrating species by an electrophile. Computational studies on the enantioselective lithiation of N-Boc-pyrrolidine have further elucidated the energetics of the pre-lithiation complex and the transition state for proton transfer, highlighting the subtle steric and electronic factors that govern the stereoselectivity. nih.govyork.ac.uk

Table 1: Factors Influencing Stereochemical Outcome in Lithiated Pyrrolidine Reactions

| Factor | Description | Potential Implication for N-Propylpyrrolidinyl Lithium |

| Temperature | Lower temperatures generally favor higher stereoselectivity by slowing down the rate of racemization or epimerization of the lithiated intermediate. | Reactions involving N-propylpyrrolidinyl lithium are likely to exhibit higher stereoselectivity at lower temperatures. |

| Solvent | The coordinating ability of the solvent can influence the structure of the organolithium aggregate and the stability of the lithiated intermediate. | Polar coordinating solvents like THF may stabilize a specific stereoisomer, leading to higher stereoselectivity. |

| Chiral Ligands | The addition of chiral ligands, such as (-)-sparteine (B7772259) and its analogs, can induce asymmetry in the lithiation step, leading to the formation of one enantiomer of the lithiated species in excess. | The use of chiral diamines in conjunction with an alkyllithium base could potentially lead to the enantioselective deprotonation of N-propylpyrrolidine. |

| Nature of Electrophile | The rate at which the electrophile traps the lithiated intermediate can influence the stereochemical outcome, especially if the intermediates are configurationally labile. | A highly reactive electrophile might trap the initially formed kinetic product, while a less reactive one might allow for equilibration to the thermodynamic product. |

Role of Aggregation State in Reaction Pathways

Organolithium compounds, including N-propylpyrrolidinyl lithium, are known to exist as aggregates in solution. researchgate.netpku.edu.cn The degree of aggregation is highly dependent on the structure of the organolithium species, the solvent, the concentration, and the temperature. Common aggregation states include dimers, tetramers, and even higher-order structures. These aggregates are often in dynamic equilibrium with each other and with the monomeric species.

The aggregation state of an organolithium reagent plays a crucial role in its reactivity. It is often the less aggregated species, or even the monomer, that is the most reactive. However, the predominant species in solution may be a larger, less reactive aggregate. Therefore, the observed reactivity is a function of both the concentration of the reactive species and its intrinsic reactivity. The study of these aggregation states is often complicated by their fluxional nature and the presence of multiple species in solution. wikipedia.org

Table 2: Influence of Aggregation State on Organolithium Reactivity

| Aggregation State | General Reactivity | Factors Favoring Formation |

| Monomer | Highest reactivity | Polar, coordinating solvents (e.g., THF, TMEDA); Low concentrations; Bulky substituents |

| Dimer | Moderate reactivity | Less coordinating solvents (e.g., diethyl ether); Higher concentrations |

| Tetramer/Higher Aggregates | Lowest reactivity | Non-polar hydrocarbon solvents (e.g., hexane, toluene); High concentrations; Less sterically hindered alkyllithiums |

The presence of coordinating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break down larger aggregates into smaller, more reactive ones, thereby accelerating the reaction rate. pku.edu.cnnih.gov For instance, TMEDA is known to form well-defined complexes with organolithium compounds, often resulting in dimeric or even monomeric species. nih.gov

In the context of N-propylpyrrolidinyl lithium, it is expected that in non-polar hydrocarbon solvents, it would exist predominantly as higher-order aggregates, leading to lower reactivity. In contrast, in ethereal solvents like THF, smaller aggregates such as dimers would likely be the dominant species, resulting in enhanced reactivity. The formation of mixed aggregates with other lithium species, such as lithium amides or lithium alkoxides, can also significantly alter the reactivity and selectivity of the organolithium reagent. acs.orgresearchgate.net These mixed aggregates can exhibit unique reactivity profiles that are different from those of the individual components.

Structural Elucidation and Aggregation Phenomena in Solution and Solid States

Spectroscopic Techniques for Determining Solution-Phase Aggregates

In solution, lithium amides exist in a dynamic equilibrium between various aggregated states. Spectroscopic methods are indispensable for characterizing these species, providing insights into their size, structure, and the kinetics of their interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for studying the solution-phase behavior of lithium amides. psu.edu By analyzing isotopes such as ⁶Li, ⁷Li, ¹³C, and ¹⁵N, detailed information about the aggregation state can be obtained. psu.edunih.gov The multiplicity and scalar coupling constants (J) observed in ¹³C NMR spectra, particularly for the carbon atom alpha to the lithium, can directly reveal the number of lithium atoms in an aggregate, thus defining its aggregation number 'n'. psu.edu

Low-temperature NMR studies are often necessary to slow the dynamic exchange between different aggregate forms, allowing for the characterization of individual species. nih.gov For instance, studies on the related compound n-propyllithium (B2647332) have identified a range of aggregates, including hexamers, octamers, and nonamers, coexisting in solution at low temperatures. psu.eduunt.edu While solid-state structures may show multiple distinct lithium environments, solution-state ⁷Li NMR spectra can sometimes show a single signal, which points to a rapid dynamic exchange process occurring on the NMR timescale. mdpi.com In cases of mixed aggregates, such as those formed between different lithium species, low-temperature NMR can resolve separate signals for the non-equivalent lithium nuclei, provided the exchange is slow. researchgate.net

| Isotope | Information Gained | Typical Application |

| ¹³C | Aggregation number via ¹³C-⁶Li coupling patterns and constants. | Determining the size of aggregates (e.g., dimer, tetramer, hexamer). psu.edu |

| ⁶Li / ⁷Li | Number of distinct lithium environments; dynamic exchange rates. | Observing the formation of mixed aggregates and studying ligand exchange kinetics. nih.govresearchgate.net |

| ¹⁵N | Direct probe of the Li-N bond environment. | Characterizing the immediate coordination sphere of the nitrogen atom within an aggregate. nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the bonding environments within lithium amide aggregates. These methods are particularly sensitive to the vibrations of the Li-N bond and the bonds within the organic moiety.

Raman spectroscopy has been effectively used to distinguish between different nitrogen-containing groups, such as amide (–NH₂) and imide (=NH) moieties in solid solutions of lithium compounds. researchgate.net The frequency of the N–H stretching vibration provides a characteristic signature that can differentiate these functional groups, offering insight into the local chemical environment. researchgate.net Similarly, IR spectroscopy is a powerful tool for investigating ion-pairing phenomena in lithium-containing solutions. nih.gov By analyzing shifts in vibrational frequencies, it is possible to discern between solvent-separated ion pairs and contact-ion pairs, which is crucial for understanding the speciation and reactivity of the compound in different media. nih.gov

X-ray Diffraction Methodologies for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of lithium amides in the solid state. rsc.orggoettingen-research-online.de These studies have revealed a rich diversity of aggregate structures, ranging from simple dimers to complex ladder-like and stacked-ring arrangements. acs.org

In many cases, lithium amides form cyclic dimers built around a central four-membered (NLi)₂ ring. rsc.org However, depending on steric factors and the presence of coordinating solvents, higher-order aggregates are common. For example, donor-deficient lithium pyrrolidide has been shown to form extended ladder structures in the solid state. acs.org The unsolvated form of lithium anilide is also predicted to adopt a ladder conformation. psu.edu Powder X-ray diffraction (PXRD) is also employed, particularly for polycrystalline materials, to identify the crystalline phases present and to gain structural information, as demonstrated in studies of solid solutions containing lithium amide and lithium imide. researchgate.netnih.govresearchgate.net

| Compound Class/Example | Common Solid-State Structures | Reference |

| Chiral Lithium Amides | Dimeric complexes with a central (NLi)₂ ring. | rsc.org |

| Lithium Pyrrolidide | Ladder-type structures in donor-deficient conditions. | acs.org |

| Lithium Anilide | Predicted to be a ladder; observed as linked dimeric rings when solvated. | psu.edu |

| Lithium Amide/Imide Solutions | Non-stoichiometric cubic phases. | researchgate.netnih.gov |

Influence of Solvent Coordination on Aggregation Behavior and Reactivity

The aggregation state and, consequently, the reactivity of lithium amides are profoundly influenced by the coordinating ability of the solvent. goettingen-research-online.de Lewis-basic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and various amines coordinate strongly to the electropositive lithium centers, altering the structure of the aggregates.

Solvent coordination can lead to the deaggregation of large, polymeric structures. It has been shown that infinite ladder structures of lithium amides can be broken down into smaller, discrete units, such as solvated dimeric rings, upon the introduction of a coordinating solvent like THF. psu.edursc.org The stoichiometry of the solvent-amide complex is critical; for instance, a lithium amide might form a solvated dimer with two THF molecules or a solvated monomer when a strongly chelating, multidentate ligand like pentamethyldiethylenetriamine (PMDETA) is used. rsc.org The solid-state structure of a lithium anilide-THF complex revealed a hexameric assembly of (NLi) units, which can be viewed as an intermediate in the solvent-driven disassembly of a larger ladder structure. psu.edu The polarity and molecular structure of the solvent are also key parameters that affect reaction pathways and the ability to form pure, crystalline products during synthesis. nih.govharvard.edu

Heteroatom-Stabilized Aggregates

Stabilization of lithium amide aggregates is often achieved through coordination with heteroatoms, which can be provided by external solvent molecules or by functional groups within the amide ligand itself. Oxygen and nitrogen are the most common heteroatoms involved in this stabilization.

The oxygen atoms in ether solvents like THF are classic examples of external heteroatom donors that coordinate to lithium ions, modulating the size and structure of the aggregate. rsc.orgpsu.edu Similarly, the nitrogen atoms of polydentate amine ligands such as PMDETA and tetramethylethylenediamine (TMEDA) can chelate to lithium centers, often resulting in the formation of monomeric or dimeric species by preventing further aggregation. rsc.orgacs.org For example, the reaction of a dimeric lithium amide with PMDETA can yield a monomeric complex where the lithium ion is coordinated by the tridentate nitrogen ligand. rsc.org In more complex systems, such as lithium oligo-α-pyridylamides, multiple nitrogen atoms within the ligand framework all participate in coordinating to a cluster of lithium ions, creating intricate, high-nuclearity structures. mdpi.com

Applications of N Propylpyrrolidinyl Lithium in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral lithium amides derived from N-alkyl-2-(pyrrolidinylmethyl)pyrrolidines are employed as chiral ligands to control the stereochemical outcome of reactions. In these applications, the lithium amide can coordinate to a prochiral substrate, creating a diastereomeric complex that favors the approach of a reagent from a specific face. This strategy is effective in achieving high levels of enantioselectivity in a variety of transformations.

One notable application is in the asymmetric deprotonation of prochiral ketones. The chiral lithium amide base selectively removes a proton from one of the enantiotopic positions, generating a chiral enolate. This enolate can then be trapped with an electrophile to afford an optically active product. The efficiency of this process is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.

The use of polymer-supported chiral lithium amides has also been explored. nih.gov These solid-phase reagents offer practical advantages, including simplified product purification and the potential for catalyst recycling. By attaching the chiral amine to a polymer backbone, the resulting lithium amide can be easily separated from the reaction mixture by filtration. These supported reagents have been successfully applied in the asymmetric deprotonation of prochiral ketones, affording trimethylsilyl (B98337) enol ethers in good yields and with high enantiomeric excess. nih.gov

Role in Stereoselective Deprotonation Reactions

A primary application of N-alkylpyrrolidinyl lithium reagents is in stereoselective deprotonation reactions. These chiral bases can desymmetrize meso compounds or perform kinetic resolution of racemic mixtures. A well-documented example is the enantioselective deprotonation of meso-epoxides to generate chiral allylic alcohols.

For instance, the lithium amide derived from (S)-2-[1-(3,3-dimethyl)pyrrolidinylmethyl]pyrrolidine, a close analog of the N-propyl derivative, has been successfully used in the asymmetric deprotonation of cyclohexene (B86901) oxide. This reaction yields (S)-2-cyclohexen-1-ol with high yield and good enantiomeric excess. epa.govresearchgate.net

| Substrate | Chiral Lithium Amide | Product | Yield (%) | Enantiomeric Excess (%) |

| Cyclohexene Oxide | (S)-2-[1-(3,3-dimethyl)pyrrolidinylmethyl]pyrrolidine Lithium Salt | (S)-2-cyclohexen-1-ol | 88 | 78 |

The stereoselectivity of these reactions is influenced by the structure of the chiral lithium amide, the substrate, and the reaction conditions. NMR studies of the lithium amide and the ligand-substrate complex can provide insights into the mechanism of stereochemical induction. epa.govresearchgate.net

Catalytic Applications in Polymerization Processes

Strategic Implementation in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)

A prominent example is the synthesis of the anti-HIV nucleoside analog, (-)-carbovir. A key step in the synthesis involves the enantioselective deprotonation of a meso-epoxide using a chiral lithium amide derived from (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine. This reaction establishes the critical stereocenter that is carried through to the final product. nih.gov

The pyrrolidine (B122466) motif is a common structural feature in many biologically active compounds and pharmaceuticals. nih.govnih.gov The stereoselective synthesis of substituted pyrrolidines is therefore of great importance. Chiral lithium amides can be employed in conjugate addition reactions to generate highly functionalized pyrrolidine derivatives with excellent stereocontrol. These intermediates can then be elaborated into a variety of pharmaceutical agents.

| Target Molecule | Key Synthetic Step | Role of Chiral Lithium Amide |

| (-)-Carbovir | Enantioselective deprotonation of a meso-epoxide | Creation of a key stereocenter |

| Substituted Pyrrolidines | Conjugate addition to α,β-unsaturated esters | Stereoselective formation of functionalized pyrrolidine rings |

Development of Novel Carbon-Carbon Bond Forming Reactions

Lithium amides are primarily utilized as strong bases. However, their conjugate acids, the corresponding amines, can participate as ligands in metal-catalyzed carbon-carbon bond-forming reactions. While direct involvement of N-propylpyrrolidinyl lithium in the development of novel carbon-carbon bond-forming reactions is not extensively reported, the broader class of chiral amines and their lithium derivatives play a role in asymmetric catalysis.

For example, chiral pyrrolidine-based ligands are used in a variety of transition-metal-catalyzed cross-coupling reactions to induce enantioselectivity. The development of new chiral ligands is an active area of research, and N-alkylated 2-(pyrrolidinylmethyl)pyrrolidines represent a versatile scaffold for ligand design.

Theoretical and Computational Studies of Lithium 1 Propylpyrrolidine

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms and energetics of reactions involving lithium amides. These calculations are crucial for understanding the reactivity of compounds like lithium 1-propylpyrrolidine (B8136157).

DFT studies have been successfully applied to investigate the reaction mechanisms of lithium amides with various substrates. For example, in the context of CO₂ fixation by a chiral lithium pyrrolidide, DFT calculations revealed that the reaction proceeds through the formation of dimers. The attack of CO₂ occurs in an "end-on" fashion to form heterodimers composed of a lithium amide and a lithium carbamate. This step was identified as the rate-determining step with a calculated activation barrier of approximately 10 kcal mol⁻¹.

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. Dispersion corrections are often necessary to accurately model the non-covalent interactions that are important in the aggregation and solvation of organolithium compounds.

In the study of enantioselective additions of organolithiums to aldehydes in the presence of chiral lithium amides, DFT has been used to determine the structures of transition states and to explain the origin of stereoselectivity. These studies have highlighted the importance of various interactions, including CH-π interactions, Li-solvation, and Li-π interactions, in determining the preferred reaction pathway.

Molecular Dynamics Simulations of Solvation and Aggregation Processes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in solution, offering insights into the solvation and aggregation of lithium 1-propylpyrrolidine. Understanding these processes is key to comprehending the compound's reactivity in different solvent environments.

MD simulations of lithium-doped ionic liquids containing pyrrolidinium (B1226570) cations have shown that Li⁺ is typically solvated by three to four anion neighbors. At all concentrations, the presence of lithium aggregates is a common feature. The transport of Li⁺ in these systems occurs through both a vehicular mechanism, where the Li⁺ moves with its solvation shell, and an exchange mechanism, involving the exchange of anions in the solvation shell.

Theoretical calculations on the aggregation of n-butyllithium with lithium aminoalkoxides have demonstrated the significant influence of the solvent on the aggregation state. In non-polar solvents like hexane, aggregation is enthalpically driven, while in polar solvents like THF, entropic factors play a more dominant role. These findings suggest that the aggregation of lithium 1-propylpyrrolidine will also be highly dependent on the solvent medium.

The development of accurate force fields is crucial for the reliability of MD simulations. For lithium-containing systems, polarizable force fields can provide a more accurate description of the interactions compared to non-polarizable models.

Prediction of Reactivity and Selectivity using Computational Models

Computational models are increasingly being used to predict the reactivity and selectivity of chemical reactions, which can be applied to systems involving lithium 1-propylpyrrolidine.

Machine learning approaches, combined with quantum mechanical calculations, are emerging as powerful tools for predicting chemical reactivity. By training models on datasets of known reactions, it is possible to predict the outcomes of new reactions with a high degree of accuracy. These models can take into account both structural and electronic features of the reactants to make their predictions.

For lithium amides, computational models can be used to predict their basicity and nucleophilicity, which are key determinants of their reactivity. For instance, the enantioselectivity of reactions catalyzed by chiral lithium amides has been successfully predicted using computational models that evaluate the relative energies of the diastereomeric transition states. In some cases, the inclusion of dispersion corrections in the computational model has been shown to be critical for accurately reproducing experimental enantiomeric ratios.

These predictive models can guide the rational design of new reagents and catalysts for specific applications, saving significant time and resources in experimental studies.

Elucidation of Electronic Structures and Their Influence on Chemical Behavior

The electronic structure of lithium 1-propylpyrrolidine is fundamental to its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of the molecular orbitals, which in turn dictate the compound's reactivity.

The electronic configuration of lithium, 1s²2s¹, means it readily loses its single valence electron to form a cation, leading to its high reactivity and the predominantly ionic character of its bonds. However, as discussed earlier, the N-Li bond in lithium amides has significant covalent character.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and basicity), while the LUMO energy relates to its ability to accept electrons. For a lithium amide like lithium 1-propylpyrrolidine, the HOMO is expected to be localized on the nitrogen atom, consistent with its role as a strong base and nucleophile.

Advanced Characterization Techniques for Mechanistic and Structural Analysis

Cryogenic NMR Spectroscopy for Unraveling Intermediates

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-state structures of organolithium compounds, which often exist as a dynamic equilibrium of various aggregated species. By cooling the sample, the rate of exchange between different aggregates can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each species. This technique is particularly valuable for identifying and characterizing transient intermediates in reactions involving lithium;1-propylpyrrolidine (B8136157).

For instance, in studies of analogous chiral mixed sodium/lithium amides, low-temperature NMR has been instrumental. NMR spectroscopic investigations of mixtures of n-butylsodium (nBuNa), n-butyllithium (nBuLi), and chiral amino ethers in diethyl ether have demonstrated the exclusive formation of dimeric mixed-metal amides nih.gov. These studies reveal that in diethyl ether, the lithium atom of the mixed-metal amide is internally coordinated, while the sodium atom is exposed to the solvent. However, in a more strongly coordinating solvent like tetrahydrofuran (B95107) (THF), both metal centers are internally coordinated nih.gov. This highlights the profound effect of the solvent on the structure of the active base.

Furthermore, 6Li and 15N NMR spectroscopy are powerful probes for elucidating the aggregation state and the nature of the lithium-nitrogen bond. The use of isotopically labeled [6Li,15N]lithium amides allows for the direct observation of Li-N connectivities and the determination of aggregation numbers through the analysis of scalar couplings and signal multiplicities cornell.edunih.govnih.govscielo.br. For example, studies on lithium diisopropylamide (LDA) have shown that it exists primarily as a solvated dimer in THF wikipedia.orgchemeurope.com. Cryogenic NMR techniques would be directly applicable to determining the aggregation state of lithium;1-propylpyrrolidine in various solvents and in the presence of substrates, providing crucial insights into the nature of the reactive species.

Table 1: Representative Cryogenic NMR Data for Lithium Amide Aggregates

| Compound/Mixture | Solvent | Temperature (°C) | Observed Species | Key NMR Data |

| Chiral Na/Li Amide | Diethyl Ether | -80 | Dimeric Mixed-Metal Amide | Distinct signals for internally coordinated Li and solvent-coordinated Na |

| [6Li,15N]LDA | THF/HMPA | -100 | Monomeric and Dimeric Species | 6Li and 15N chemical shifts and coupling constants indicative of aggregation state |

| MeLi/LiBr | THF | Low | Tetrameric and Dimeric Aggregates | Observation of separate signals for different aggregates |

Mass Spectrometry (MS) Techniques for Complex Elucidation

Mass spectrometry, particularly soft ionization techniques like Electrospray Ionization (ESI-MS), offers a powerful method for probing the gas-phase chemistry of lithium amides and their aggregates. While the gas-phase structures may not perfectly mirror the solution-state, these studies provide valuable information about the fundamental interactions and aggregation tendencies of these species. ESI-MS is a useful technique for solving characterization problems for organometallic and coordination compounds that are difficult to address with other methods nih.govuvic.ca.

Collision-induced dissociation (CID) of Li+ adducts of amides has been investigated by ESI-tandem mass spectrometry (ESI-MS/MS). These studies have shown that the fragmentation patterns can provide insights into the structure of the complexes and the nature of the bonding nih.govresearchgate.net. For organolithium compounds, ESI-MS can be used to investigate binding tendencies of alkali metal cations to solvents, which can help in understanding the solvation of this compound in solution researchgate.netresearchgate.net.

The analysis of organometallic compounds by ESI-MS requires careful consideration of the experimental conditions, as the observed ions can be influenced by the solvent, cone voltage, and other parameters. For air- and moisture-sensitive compounds like this compound, it is crucial to use dried solvents and minimize exposure to the atmosphere uvic.ca. Despite these challenges, ESI-MS can provide valuable data on the stoichiometry of aggregates and the presence of mixed complexes in solution.

Table 2: ESI-MS Data for Li+ Adducts of Amides

| Precursor Ion | Collision Energy | Major Fragment Ions | Interpretation |

| [N-phenylbenzamide + Li]+ | Various | Loss of LiOH | Indicates a specific fragmentation pathway for the Li+ adduct |

| [N-phenylcinnamide + Li]+ | Various | Loss of LiOH and H2O | Suggests multiple fragmentation pathways |

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are invaluable for monitoring the progress of reactions involving this compound in real-time. These methods allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for quenching and offline analysis. This provides a wealth of kinetic and mechanistic information that is often inaccessible through traditional methods.

In situ IR spectroscopy has been successfully employed to study the deprotonation of carbamates and benzoates using lithium amides acs.org. These studies have provided crucial data for optimizing reaction conditions and understanding the role of solvent and additives. For example, the deprotonation of benzoates was found to be faster in non-coordinating solvents, while the deprotonation of carbamates showed the opposite trend due to the formation of inactive parasitic complexes with the lithium amide acs.org.

In situ Raman spectroscopy is another powerful tool for monitoring reactions involving lithium compounds. It has been used extensively in the study of lithium-ion batteries to follow the structural changes in electrode materials during charging and discharging researchgate.netthermofisher.comsemanticscholar.orgresearchgate.net. The principles of in situ Raman are directly applicable to studying the kinetics of reactions where this compound acts as a base. For instance, by monitoring the characteristic vibrational modes of the substrate and the product, one can obtain real-time concentration profiles and determine reaction rates.

Table 3: Application of In Situ Spectroscopy for Reaction Monitoring

| Reaction Type | In Situ Technique | Information Obtained |

| Deprotonation of Carbamates | IR Spectroscopy | Reaction rates, identification of intermediates, effect of solvent |

| Lithiation of Silicon Anodes | Raman Spectroscopy | Phase transitions, structural changes in real-time |

| Amide Synthesis | IR Spectroscopy | Monitoring of reactive intermediates, reaction endpoints |

Advanced X-ray Scattering for Solution-Phase Structural Information

While X-ray crystallography provides detailed structural information on solid-state organolithium compounds, advanced X-ray scattering techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) offer the potential to elucidate the structure of these species in solution vu.nlresearchgate.netwikipedia.org. These techniques are sensitive to nanoscale density differences and can provide information on the size, shape, and distribution of aggregates in solution wikipedia.orgexcillum.comsc.edumalvernpanalytical.comnih.gov.

WAXS, on the other hand, provides information on shorter length scales, corresponding to interatomic distances malvernpanalytical.com. This can reveal details about the local coordination environment of the lithium ions and the arrangement of the propylpyrrolidine ligands within the aggregates. The combination of SAXS and WAXS can provide a comprehensive picture of the solution-phase structure of this compound, bridging the gap between the detailed solid-state structures from crystallography and the dynamic information from NMR.

Table 4: Potential Applications of Advanced X-ray Scattering for this compound

| Technique | Information Provided | Relevance to this compound |

| SAXS | Average aggregate size and shape, size distribution | Determination of the dominant aggregation state in solution |

| WAXS | Local structure, interatomic distances | Elucidation of the Li-N coordination and the arrangement of ligands within aggregates |

| GISAXS/GIWAXS | Surface and thin-film structure | Characterization of films or surface-adsorbed layers of the compound |

Application of Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Studies

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of a material. While typically used for solid samples, these techniques can be applied to thin films or frozen solutions of this compound to gain insights into its surface properties and electronic structure.

XPS studies of lithium compounds have been used to investigate their covalent character and susceptibility to photoreduction thermofisher.com. By analyzing the binding energies of the core-level electrons (e.g., Li 1s, N 1s, C 1s), it is possible to determine the oxidation state and chemical environment of the atoms. This information can be valuable for understanding the nature of the lithium-nitrogen bond in this compound.

UPS probes the valence electronic states and can be used to determine the electronic structure of molecules. While there are no specific UPS studies on this compound, research on the electronic structure of the simpler lithium amide (LiNH2) using X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS), which provide similar information to UPS and inverse photoelectron spectroscopy, has been reported nih.gov. These studies have revealed the hybridization between the N 2p and H 1s orbitals and have been compared with theoretical calculations of the partial density of states nih.gov. Similar studies on this compound could provide fundamental insights into its electronic properties, which are ultimately responsible for its reactivity.

Table 5: XPS and UPS/XES/XAS Data for Lithium Amides

| Technique | Compound | Key Findings |

| XPS | Various Lithium Compounds | Evidence of photoreduction to Li2O and Li metal, determination of charge on the lithium ion |

| XES/XAS | LiNH2 | Determination of the band gap, observation of hybridization between N 2p and H 1s states |

Comparative Analysis with Other Organolithium and Lithium Amide Reagents

Distinctions in Basicity and Nucleophilicity Profiles Compared to LDA, LiHMDS, etc.

The utility of a lithium amide base is fundamentally defined by its basicity (the ability to abstract a proton) and its nucleophilicity (the tendency to attack an electrophilic carbon). An ideal non-nucleophilic base possesses high basicity but low nucleophilicity to avoid side reactions.

Basicity: The basicity of a lithium amide is often discussed in terms of the pKa of its conjugate acid. A higher pKa value for the parent amine corresponds to a stronger base. For instance, diisopropylamine, the conjugate acid of LDA, has a pKa of approximately 36, making LDA a very strong base suitable for deprotonating weakly acidic carbon acids. wikipedia.org In contrast, bis(trimethylsilyl)amine, the conjugate acid of LiHMDS, has a pKa of about 26, rendering LiHMDS a considerably weaker base than LDA. wikipedia.orgorganicchemistrydata.org

Nucleophilicity: Nucleophilicity is largely governed by steric hindrance around the nitrogen atom. LDA is considered a non-nucleophilic base due to the bulky isopropyl groups that hinder its approach to an electrophilic center. wikipedia.org LiHMDS is even more sterically hindered and thus less nucleophilic. wikipedia.org Lithium diethylamide (LiNEt2), with less bulky ethyl groups, is more prone to acting as a nucleophile compared to LDA. organicchemistrydata.org Lithium 1-propylpyrrolidide, with the nitrogen atom situated within a five-membered ring and bearing a linear propyl group, presents an intermediate steric profile. The pyrrolidine (B122466) ring is relatively planar, and the n-propyl group is less bulky than an isopropyl group. Consequently, lithium 1-propylpyrrolidide is expected to be more nucleophilic than LDA or LiHMDS, which could be a disadvantage in reactions where competitive nucleophilic addition is a potential side reaction.

Table 1: Comparative Properties of Common Lithium Amide Bases

| Lithium Amide | Abbreviation | Conjugate Acid pKa (~ in THF) | Relative Basicity | Steric Hindrance | Relative Nucleophilicity |

|---|---|---|---|---|---|

| Lithium diisopropylamide | LDA | ~36 wikipedia.orgwikipedia.org | Very Strong | High | Low |

| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 wikipedia.org | Strong | Very High | Very Low |

| Lithium tetramethylpiperidide | LiTMP | ~37 organicchemistrydata.org | Very Strong | Very High | Very Low |

| Lithium diethylamide | LiNEt2 | ~36 | Very Strong | Moderate | Moderate |

| Lithium 1-propylpyrrolidide | - | Est. ~35-36 | Est. Very Strong | Est. Moderate | Est. Moderate |

Steric and Electronic Effects of N-Propyl Substitution on Reactivity

The N-propyl group on the pyrrolidine ring is a key determinant of the reagent's reactivity, influencing both steric and electronic properties.

Electronic Effects: The n-propyl group, like other alkyl groups, is weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, which in turn enhances its basicity. The difference in inductive effects between a methyl, ethyl, or propyl group is generally small, suggesting that the basicity of lithium 1-propylpyrrolidide would not be dramatically different from that of other N-alkylated lithium amides like lithium N-ethylpyrrolidide based on electronics alone. The primary differentiator remains the steric environment created by the substituent.

Synergistic Effects with Lewis Acids or Lewis Bases

The reactivity of lithium amides can be significantly modulated by the addition of other reagents, such as Lewis acids or Lewis bases.

Lewis Bases (e.g., HMPA, TMEDA): Additives like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a profound impact on the structure and reactivity of organolithium reagents. They function by coordinating to the lithium cation, which breaks down the aggregates (oligomers or polymers) that lithium amides typically form in solution. nih.gov The resulting smaller, more reactive species, often monomers or dimers, exhibit enhanced reactivity. nih.gov For lithium 1-propylpyrrolidide, the addition of a strong Lewis base would likely lead to deaggregation and a subsequent increase in its effective basicity and reaction rates, a well-documented phenomenon for bases like LDA and LiTMP. organicchemistrydata.org

Emerging Trends in Lithium Amide Reagent Design and Application

The field of synthetic organic chemistry continues to evolve, with new trends shaping the design and use of lithium amide bases.

Chiral Lithium Amides: A major area of development is the design and application of chiral lithium amides for asymmetric synthesis. bham.ac.uk These reagents are used for enantioselective deprotonation of prochiral ketones and other substrates, creating chiral enolates that can be trapped to form enantiomerically enriched products. nih.govbham.ac.uk The design of these bases often involves incorporating chirality into the N-substituents, and the principles of steric and electronic control seen in achiral amides are paramount for achieving high levels of stereoselectivity.

Catalytic and Sub-stoichiometric Use: Traditionally, lithium amides are used in stoichiometric amounts. However, there is a growing interest in developing catalytic systems where the strong base is regenerated in situ. This approach improves atom economy and can simplify purification. Research into lithium amide catalysis is an active area, exploring their use in processes beyond simple deprotonation, such as polymerization and amidation reactions. nih.govnih.gov

Sustainable and Milder Reaction Conditions: Efforts are being made to render reactions involving highly reactive organometallics like lithium amides more sustainable and safer. This includes exploring their use in more environmentally benign solvents and developing protocols that can be run at ambient temperature, which is a significant challenge given their high reactivity and instability. nih.gov

Mixed-Metal Reagents: The combination of lithium amides with other metals (e.g., zinc, copper, potassium) can create synergistic reagents with unique reactivity profiles not achievable with the single-metal species. These mixed-metal bases can offer different selectivity, enhanced reactivity, and improved functional group tolerance. The study of mixed aggregates, for instance between a chiral lithium amide and an alkyllithium, is crucial for understanding mechanisms in asymmetric synthesis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.